

A Comprehensive Technical Guide to (Rac)-Antineoplaston A10: Chemical Identity, and Preclinical Insights

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Compound of Interest

Compound Name: (Rac)-Antineoplaston A10

Cat. No.: B1222741

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(Rac)-Antineoplaston A10**, a synthetic derivative originally isolated from human urine. The document details its chemical identifiers, proposed mechanisms of action based on available preclinical studies, and a summary of quantitative data. Experimental methodologies from key studies are also outlined to provide a comprehensive resource for research and drug development professionals.

Chemical Identification

(Rac)-Antineoplaston A10 is a racemic mixture of 3-phenylacetyl-amino-2,6-piperidinedione. The enantiomer, (S)-3-phenylacetyl-amino-2,6-piperidinedione, is known as Antineoplaston A10. [1][2] Both the racemic mixture and the individual enantiomer are subjects of research.

Table 1: Chemical Identifiers for **(Rac)-Antineoplaston A10**

Identifier	Value
CAS Number	77658-84-5
IUPAC Name	N-(2,6-dioxopiperidin-3-yl)-2-phenylacetamide
Molecular Formula	C13H14N2O3[3]
Molecular Weight	246.26 g/mol [1]
InChI	InChI=1S/C13H14N2O3/c16-11-7-6-10(13(18)15-11)14-12(17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)(H,15,16,18)[3]
InChIKey	OQGRFQCUGLKSAV-UHFFFAOYSA-N
Canonical SMILES	<chem>C1CC(=O)NC(=O)C1NC(=O)CC2=CC=CC=C2</chem> [3]
Synonyms	3-Phenylacetylamino-2,6-piperidinedione, Benzeneacetamide, N-(2,6-dioxo-3-piperidiny)- [3]

Table 2: Chemical Identifiers for Antineoplaston A10 ((S)-enantiomer)

Identifier	Value
CAS Number	91531-30-5[1][4]
IUPAC Name	N-[(3S)-2,6-dioxopiperidin-3-yl]-2-phenylacetamide[1][4]
Molecular Formula	C13H14N2O3[4]
Molecular Weight	246.26 g/mol [1]
InChI	InChI=1S/C13H14N2O3/c16-11-7-6-10(13(18)15-11)14-12(17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)(H,15,16,18)/t10-/m0/s1[1][4]
InChIKey	OQGRFQCUGLKSAV-JTQLQIEISA-N[1][4]
Canonical SMILES	<chem>C1CC(=O)NC(=O)[C@H]1NC(=O)CC2=CC=CC=C2</chem> [1]
Synonyms	Atengenal, A10, NSC-648539[2][4][5]

Proposed Mechanisms of Action

Preclinical studies suggest that Antineoplaston A10 may exert its potential antineoplastic effects through several mechanisms, including DNA interaction, cell cycle arrest, and modulation of oncogenic and tumor suppressor pathways.

Antineoplaston A10 is proposed to intercalate with DNA, which may interfere with DNA replication and transcription, leading to an arrest of the cell cycle in the G1 phase.[1][2] This action is thought to reduce the rate of mitosis and overall protein synthesis in cancer cells.[1][2]

A key proposed mechanism is the inhibition of the Ras oncogene.[5][6] The Ras family of small GTPases plays a critical role in cell proliferation, differentiation, and survival, and mutations in Ras genes are common in many cancers. By inhibiting Ras, Antineoplaston A10 may disrupt downstream signaling pathways that promote tumor growth.

Antineoplaston A10 may also activate the tumor suppressor gene p53.[1][2] The p53 protein is a critical regulator of the cell cycle and apoptosis. Its activation can lead to cell differentiation

and programmed cell death (apoptosis), thereby preventing the proliferation of cancerous cells.

[1][2]

Quantitative Data Summary

The following table summarizes quantitative data from preclinical studies on Antineoplaston A10.

Table 3: In Vitro Activity of Antineoplaston A10

Cell Line	Assay	Concentration	Effect	Reference
Human Hepatocellular Carcinoma (various)	Cell Proliferation	2, 4, 8 mg/mL	Time and dose-dependent inhibition of cell proliferation.	[7]
Human Hepatocellular Carcinoma (HepG2)	Cell Growth Inhibition	10 µg/mL	<10% inhibition at 120 h.	[7]
Human Hepatocellular Carcinoma (HepG2)	Cell Growth Inhibition	200 µg/mL	34.9% inhibition at 120 h.	[7]
Human Breast Carcinoma (MCT7, MCF7)	Growth Inhibition	Not specified	Inhibition of cell growth.	[8][9]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Objective: To determine if Antineoplaston A10 interacts with DNA.

Methodology: DNA Thermal Denaturation[10]

- Synthetic polynucleotides, such as poly(dA-dG)•poly(dC-dT), are used.
- DNA is incubated with varying concentrations of Antineoplaston A10.
- The melting temperature (T_m) of the DNA is determined by monitoring the change in absorbance at 260 nm as the temperature is increased.
- An increase in the T_m in the presence of Antineoplaston A10 suggests an interaction that stabilizes the DNA double helix.

Methodology: Spectroscopic Analysis[10]

- Ultraviolet (UV) and fluorescence spectroscopy are used to study the interaction between Antineoplaston A10 and DNA.
- Changes in the absorption or emission spectra of Antineoplaston A10 upon binding to DNA are monitored.
- Weak changes compared to classical intercalating agents suggest a non-intercalative binding mode or weak interaction.

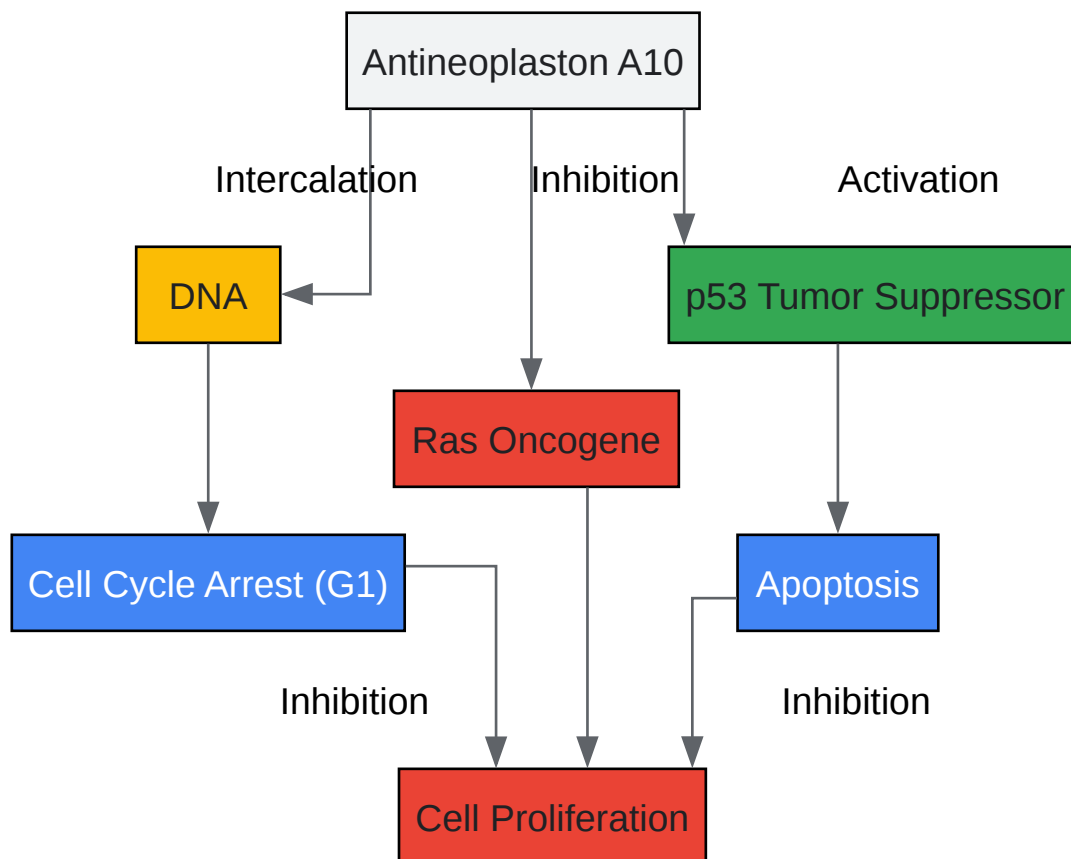
Objective: To assess the effect of Antineoplaston A10 on cancer cell growth.

Methodology: Cell Proliferation Assay[7]

- Human hepatocellular carcinoma cell lines are cultured in appropriate media.
- Cells are seeded in multi-well plates and allowed to adhere.
- Cells are treated with various concentrations of Antineoplaston A10 (e.g., 2, 4, 8 mg/mL) or a vehicle control.
- Cell proliferation is measured at different time points (e.g., up to 120 hours) using a standard method such as the MTT assay or by direct cell counting.
- The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.

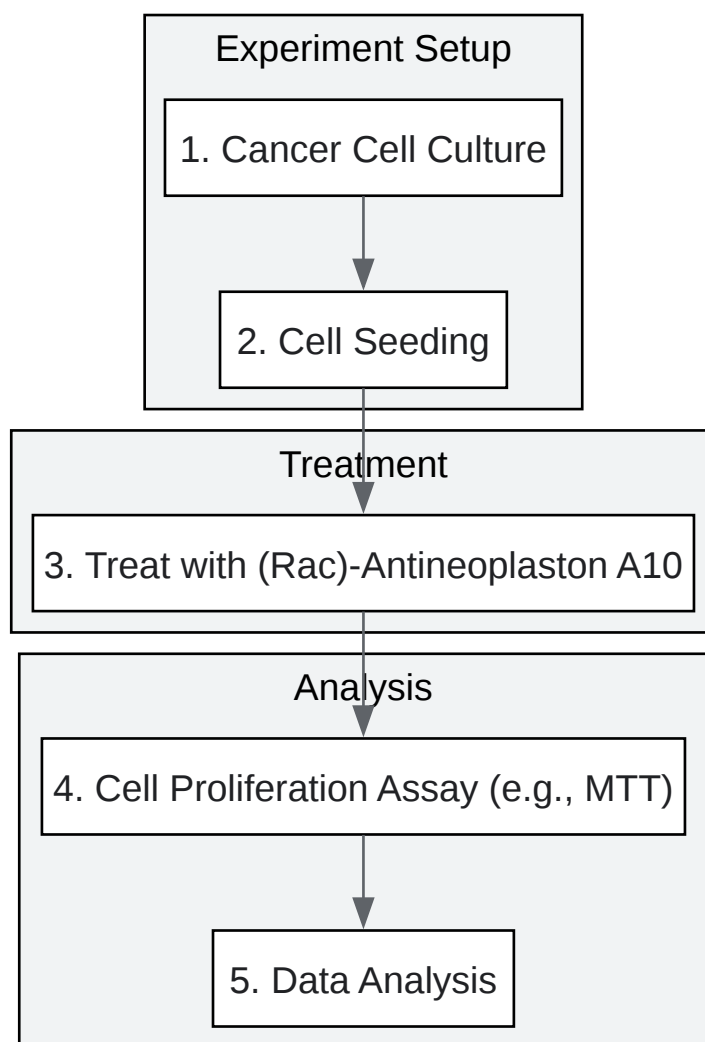
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of Antineoplaston A10 and a general experimental workflow for assessing its in vitro efficacy.



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Caption: Proposed signaling pathway of Antineoplaston A10.



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